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molecular formula C11H10ClNO4 B8311653 5-(3-Chloro-6-methoxy-2-methylphenyl)-oxazolidine-2,4-dione

5-(3-Chloro-6-methoxy-2-methylphenyl)-oxazolidine-2,4-dione

Cat. No. B8311653
M. Wt: 255.65 g/mol
InChI Key: SBEDNFAPSOUIAZ-UHFFFAOYSA-N
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Patent
US04399296

Procedure details

By the procedure of Example 27, 1-(3-chloro-6-methoxy-2-methylphenyl)-1-hydroxymethanecarboximidate hydrochloride (1.0 g., 3.4 mmoles) in 50 ml. of tetrahydrofuran was converted to toluene recrystallized 5-(3-chloro-6-methoxy-2-methylphenyl)oxazolidine-2,4-dione (470 mg. 54%; m.p. 193°-195° C.).
Name
1-(3-chloro-6-methoxy-2-methylphenyl)-1-hydroxymethanecarboximidate hydrochloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[C:4]([CH3:16])=[C:5]([CH:11]([OH:15])[C:12](=[NH:14])[OH:13])[C:6]([O:9][CH3:10])=[CH:7][CH:8]=1.[O:17]1CCC[CH2:18]1>C1(C)C=CC=CC=1>[Cl:2][C:3]1[C:4]([CH3:16])=[C:5]([CH:11]2[O:15][C:18](=[O:17])[NH:14][C:12]2=[O:13])[C:6]([O:9][CH3:10])=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
1-(3-chloro-6-methoxy-2-methylphenyl)-1-hydroxymethanecarboximidate hydrochloride
Quantity
1 g
Type
reactant
Smiles
Cl.ClC=1C(=C(C(=CC1)OC)C(C(O)=N)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recrystallized 5-(3-chloro-6-methoxy-2-methylphenyl)oxazolidine-2,4-dione (470 mg. 54%; m.p. 193°-195° C.)

Outcomes

Product
Name
Type
Smiles
ClC=1C(=C(C(=CC1)OC)C1C(NC(O1)=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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